

In-Depth Technical Guide: 2,3-Dimethyl-3-hexanol (CAS: 4166-46-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-3-hexanol

Cat. No.: B1581839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

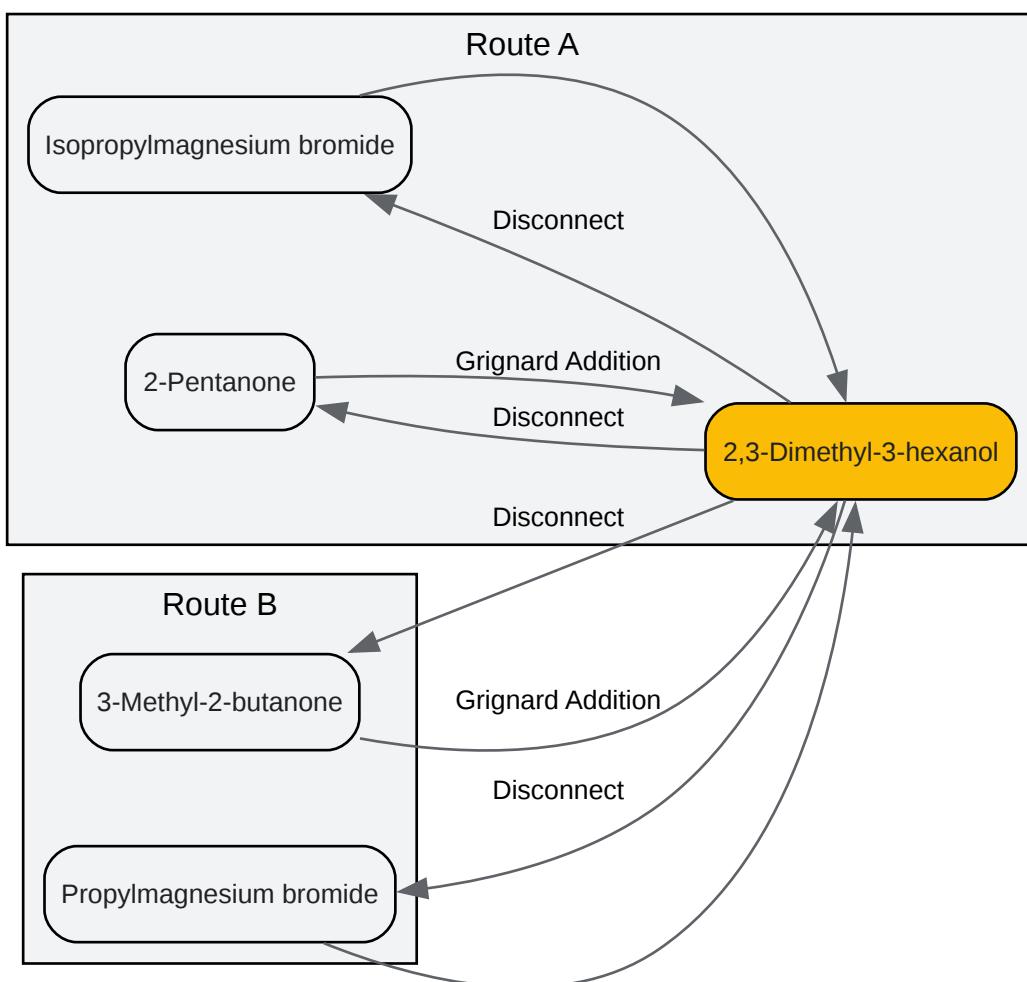
Introduction

2,3-Dimethyl-3-hexanol is a tertiary alcohol of interest in organic synthesis and as a potential building block in the development of new chemical entities. Its branched structure imparts specific physical and chemical properties that differentiate it from linear or less-branched isomers. This technical guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic data, and reactivity, with detailed experimental protocols for key transformations.

Chemical and Physical Properties

2,3-Dimethyl-3-hexanol is a flammable liquid.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2,3-Dimethyl-3-hexanol**


Property	Value	Reference(s)
CAS Number	4166-46-5	[1] [2]
Molecular Formula	C ₈ H ₁₈ O	[1] [2]
Molecular Weight	130.23 g/mol	[1] [2]
Appearance	Colorless liquid	[1]
Boiling Point	157 - 159 °C	[1]
Flash Point	49 °C	[1]
Density	No data available	
Solubility	No information available	[1]

Synthesis

The primary and most efficient method for the synthesis of **2,3-dimethyl-3-hexanol** is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[\[3\]](#)[\[4\]](#)

Retrosynthetic Analysis

A retrosynthetic analysis of **2,3-dimethyl-3-hexanol** reveals two primary Grignard synthesis routes, involving the disconnection of one of the carbon-carbon bonds adjacent to the tertiary carbon bearing the hydroxyl group.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **2,3-dimethyl-3-hexanol**.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol details the synthesis of **2,3-dimethyl-3-hexanol** from 2-pentanone and isopropylmagnesium bromide.

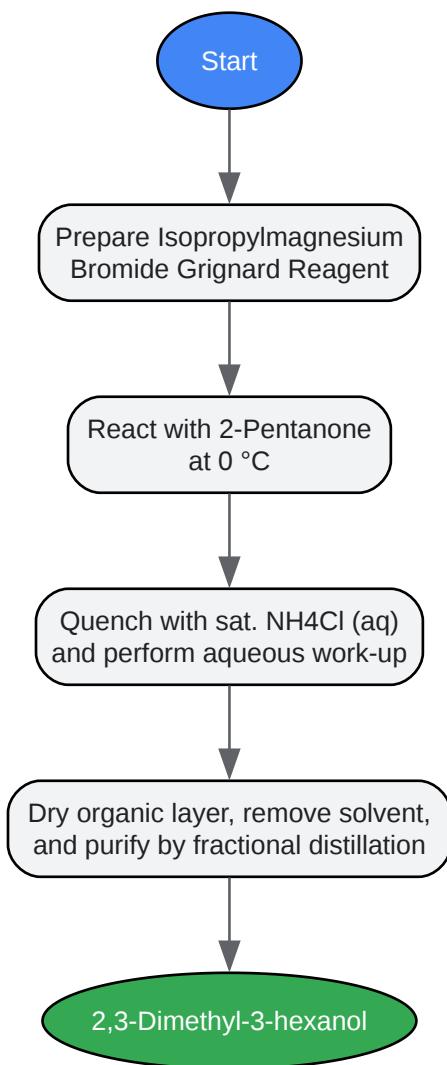
Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 2-Bromopropane (Isopropyl bromide)

- 2-Pentanone
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
 - Add a small volume of anhydrous diethyl ether to just cover the magnesium.
 - Add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
 - Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated if bubbling or a cloudy appearance is observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
 - Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ketone:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - Add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.


- Add the 2-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

• Work-up:

- Cool the reaction mixture in an ice bath.
- Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

• Purification:

- Filter the solution to remove the drying agent.
- Remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under atmospheric pressure to yield **2,3-dimethyl-3-hexanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Grignard synthesis.

Spectroscopic Data

The structure of **2,3-dimethyl-3-hexanol** can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
OH	~1.5-2.5	singlet	1H	Hydroxyl proton
CH	~1.6-1.8	multiplet	1H	C2-H
CH ₂	~1.3-1.5	multiplet	2H	C4-H ₂
CH ₂	~1.2-1.4	multiplet	2H	C5-H ₂
CH ₃	~0.8-1.0	triplet	3H	C6-H ₃
CH ₃	~0.8-1.0	doublet	6H	C1-H ₃ and C2-CH ₃
CH ₃	~1.1	singlet	3H	C3-CH ₃
¹³ C NMR	Predicted δ (ppm)	Assignment		
C-OH	~75	C3		
CH	~40	C2		
CH ₂	~35	C4		
CH ₂	~17	C5		
CH ₃	~14	C6		
CH ₃	~18	C1 and C2-CH ₃		
CH ₃	~25	C3-CH ₃		

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dimethyl-3-hexanol** is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the alcohol functional group.

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
~1375	Medium	C-H bend (gem-dimethyl)
~1150	Medium	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,3-dimethyl-3-hexanol** is characterized by fragmentation patterns typical of tertiary alcohols. The molecular ion peak (m/z 130) is often weak or absent.

Table 4: Major Mass Spectrometry Fragments

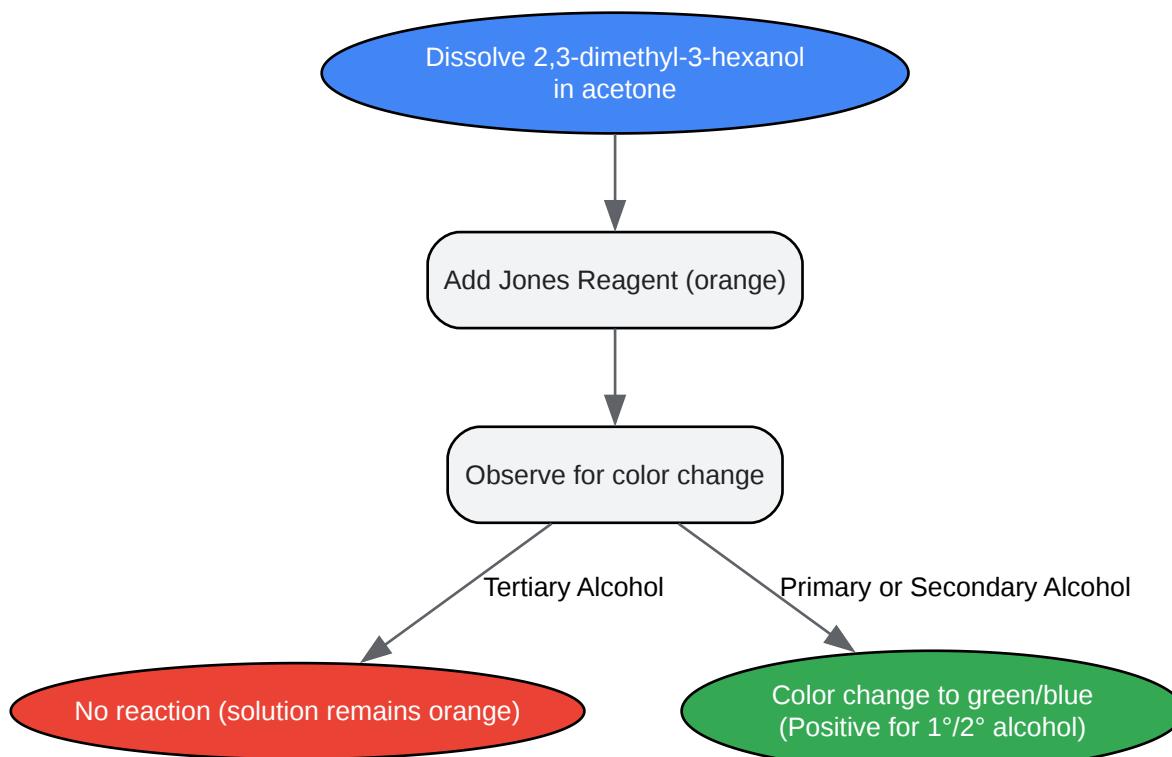
m/z	Relative Intensity (%)	Proposed Fragment	Fragmentation Pathway
115	Low	[M - CH ₃] ⁺	Loss of a methyl group
101	Moderate	[M - C ₂ H ₅] ⁺	Alpha-cleavage
87	High	[M - C ₃ H ₇] ⁺	Alpha-cleavage
73	High	[C ₄ H ₉ O] ⁺	Alpha-cleavage
59	Moderate	[C ₃ H ₇ O] ⁺	Rearrangement and cleavage
43	Base Peak	[C ₃ H ₇] ⁺	Isopropyl cation

Chemical Reactivity

Oxidation

As a tertiary alcohol, **2,3-dimethyl-3-hexanol** is resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). This is due to the absence of

a hydrogen atom on the carbon atom bearing the hydroxyl group.[\[5\]](#)


Experimental Protocol: Oxidation Test

Materials:

- **2,3-Dimethyl-3-hexanol**
- Acetone (solvent)
- Jones reagent (CrO_3 in H_2SO_4)
- Test tubes

Procedure:

- Dissolve a few drops of **2,3-dimethyl-3-hexanol** in 1 mL of acetone in a test tube.
- Add 1-2 drops of Jones reagent to the solution.
- Observe any color change. A positive test for a primary or secondary alcohol is a rapid change from orange to green or blue. For a tertiary alcohol like **2,3-dimethyl-3-hexanol**, no significant color change is expected under these conditions.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the oxidation test of an alcohol.

Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.^[6] The reaction proceeds via an E1 mechanism involving a stable tertiary carbocation intermediate. The major product is typically the most substituted (Zaitsev's) alkene.

Experimental Protocol: Dehydration

Materials:

- **2,3-Dimethyl-3-hexanol**
- Concentrated sulfuric acid or phosphoric acid
- Distillation apparatus
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate

Procedure:

- Place **2,3-dimethyl-3-hexanol** in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
- Set up a simple distillation apparatus.
- Gently heat the mixture to distill the alkene product(s) as they are formed.
- Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate.
- The product can be further purified by distillation.

Safety and Toxicology

2,3-Dimethyl-3-hexanol is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[\[1\]](#) Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

The toxicological properties of **2,3-dimethyl-3-hexanol** have not been fully investigated.[\[1\]](#) However, general toxicological data for branched-chain saturated alcohols suggest a low order of acute toxicity.[\[7\]](#) As with other C8 alcohols, it may cause skin and eye irritation.[\[8\]](#)

Table 5: Hazard Information

Hazard	Classification	Precautionary Statements
Flammability	Flammable liquid and vapor	Keep away from heat/sparks/open flames/hot surfaces. — No smoking. [1]
Skin Contact	May cause irritation	Wear protective gloves.
Eye Contact	May cause irritation	Wear eye protection.
Inhalation	May cause respiratory tract irritation	Use in a well-ventilated area.
Ingestion	Harmful if swallowed	Do not ingest.

Conclusion

2,3-Dimethyl-3-hexanol is a tertiary alcohol that is readily synthesized via the Grignard reaction. Its structure and purity can be confirmed through standard spectroscopic techniques. As a tertiary alcohol, it is resistant to oxidation but susceptible to acid-catalyzed dehydration. While specific toxicological data is limited, it should be handled with the standard precautions for a flammable organic liquid. This guide provides the foundational technical information for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. youtube.com [youtube.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Toxicity of various C8-aldehydes and alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Dimethyl-3-hexanol (CAS: 4166-46-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581839#2-3-dimethyl-3-hexanol-cas-number-4166-46-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com